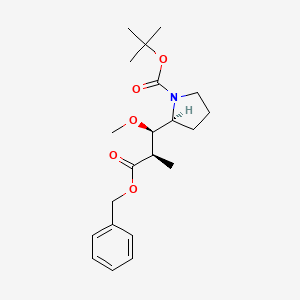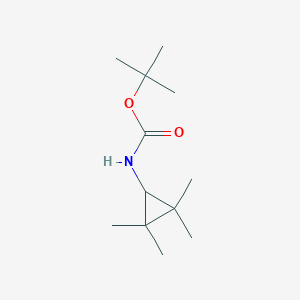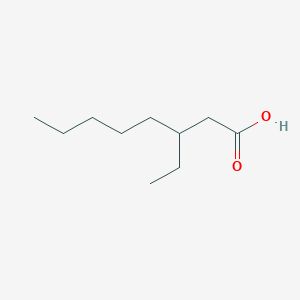![molecular formula C12H22ClNO4 B3104811 Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate CAS No. 150109-44-7](/img/structure/B3104811.png)
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Vue d'ensemble
Description
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a versatile chemical compound extensively used in scientific research. This compound offers diverse applications, ranging from organic synthesis to pharmaceutical development, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be synthesized through a series of chemical reactions involving tert-butyloxycarbonyl-protected amino acidsThe reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using commercially available tert-butyloxycarbonyl-protected amino acids. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The chloromethyl group in the compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.
Biological Research: The compound is employed in studies involving amino acid derivatives and peptide synthesis.
Industrial Applications: It is used in the production of fine chemicals and pharmaceutical intermediates
Mécanisme D'action
The mechanism of action of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by participating in chemical reactions that modify the structure and function of target molecules. These interactions are crucial for its applications in organic synthesis and pharmaceutical development .
Comparaison Avec Des Composés Similaires
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be compared with other similar compounds, such as:
- Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}pentanoate
- Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}butanoate
- Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}propanoate
These compounds share similar structural features but differ in the length of the carbon chain. This compound is unique due to its specific chain length, which influences its reactivity and applications.
Propriétés
IUPAC Name |
chloromethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-12(2,3)18-11(16)14-8-6-4-5-7-10(15)17-9-13/h4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMQAQHJDYVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183407 | |
| Record name | Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150109-44-7 | |
| Record name | Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150109-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)


![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)





